2-(Difluoromethyl)-3-iodo-5-methylpyridine
Description
Significance of Organofluorine Chemistry in Advancing Molecular Design
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has a profound impact on molecular design. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. chemsrc.combldpharm.com These characteristics can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles of drug candidates. researchgate.net Consequently, fluorinated organic motifs are found in approximately 30-40% of all pharmaceuticals and agrochemicals. cas.cn The unique properties imparted by fluorine make it a valuable tool for chemists to fine-tune the characteristics of molecules for specific applications, ranging from pharmaceuticals to advanced materials. chemsrc.combldpharm.com
Strategic Role of Pyridine (B92270) Heterocycles in Synthetic and Applied Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemistry. nih.govresearchgate.net Its derivatives are found in a vast array of natural products, including vitamins and alkaloids. nih.gov In synthetic chemistry, the pyridine ring serves as a versatile building block due to its electronic properties and the various positions available for functionalization. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's basicity and polarity, which is crucial for its interaction with biological systems. researchgate.net This has made the pyridine scaffold a privileged structure in medicinal chemistry, with pyridine-containing compounds being developed as anticancer, antimalarial, and anti-Alzheimer's agents, among others. researchgate.netsoton.ac.uk
Positioning of Halogenated and Fluorinated Pyridines in Advanced Chemical Synthesis
The introduction of halogens, such as iodine and fluorine, onto the pyridine scaffold significantly enhances its utility in advanced chemical synthesis. chemimpex.com Halogenated pyridines are key building blocks for creating more complex molecules. researchoutreach.orgagropages.com The halogen atoms act as versatile handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. chemimpex.com This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Fluorine-containing pyridine derivatives have become particularly pivotal in modern drug discovery. researchgate.netmdpi.com The incorporation of fluorine or fluorinated alkyl groups, such as the difluoromethyl group, can enhance a drug's potency, selectivity, and metabolic stability. researchgate.net The strategic placement of both a halogen like iodine and a fluorinated group on a pyridine ring, as seen in 2-(Difluoromethyl)-3-iodo-5-methylpyridine, creates a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds. researchgate.netchemimpex.com
Overview of Research Trajectories Pertaining to this compound
While extensive research on the specific compound this compound is not widely published in standalone studies, its structural features strongly indicate its primary role as a key intermediate in synthetic chemistry. The research trajectory for this compound is therefore closely tied to its application as a building block in the development of new pharmaceuticals and agrochemicals.
The key structural motifs of this compound are the iodo group at the 3-position and the difluoromethyl group at the 2-position. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse molecular libraries for screening and optimization. The difluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to act as a bioisostere for a hydroxyl or thiol group, potentially improving a molecule's metabolic stability and binding affinity.
Therefore, research involving this compound is directed towards its use in multi-step synthetic sequences to generate more complex target molecules with potential biological activity. It is a valuable starting material for the synthesis of novel compounds that can be investigated as potential drug candidates or new agrochemicals.
Data Table of Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H6F2IN |
| Molecular Weight | 269.03 g/mol |
| CAS Number | 1805516-84-0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F2IN |
|---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C7H6F2IN/c1-4-2-5(10)6(7(8)9)11-3-4/h2-3,7H,1H3 |
InChI Key |
QDJPBRBOHZMPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 3 Iodo 5 Methylpyridine and Its Precursors
Direct Difluoromethylation Strategies on Pyridine (B92270) Derivatives
The introduction of a difluoromethyl (CHF2) group directly onto a pyridine ring is a powerful strategy for the synthesis of 2-(difluoromethyl)-3-iodo-5-methylpyridine. This can be envisioned to proceed via the difluoromethylation of a 3-iodo-5-methylpyridine (B177236) precursor. Several methodologies, including electrophilic, nucleophilic, and radical-mediated approaches, have been developed for the difluoromethylation of heteroaromatic compounds.
Electrophilic Difluoromethylation Approaches
Electrophilic difluoromethylation involves the use of a reagent that delivers a "CHF2+" equivalent to a nucleophilic substrate. While pyridines are generally electron-deficient, the introduction of an activating group or the use of highly reactive electrophilic difluoromethylating agents can facilitate this transformation. A notable reagent in this class is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has been shown to be effective for the introduction of an electrophilic difluoromethyl group into various nucleophiles, including tertiary amines and imidazole (B134444) derivatives. nih.gov The application of such a reagent to a suitably activated 3-iodo-5-methylpyridine derivative could potentially yield the target compound.
The general mechanism for electrophilic difluoromethylation of a pyridine derivative can be depicted as follows:
Where Py-R represents the substituted pyridine.
Challenges in this approach include the inherent low nucleophilicity of the pyridine ring, which can be further deactivated by the presence of the electron-withdrawing iodo group.
Nucleophilic Difluoromethylation Methodologies
Nucleophilic difluoromethylation utilizes a reagent that acts as a "CHF2-" synthon, which then attacks an electrophilic position on the pyridine ring. This approach often requires the pre-functionalization of the pyridine ring to introduce a suitable leaving group or to activate a specific position for nucleophilic attack. For instance, a precursor such as 2-chloro-3-iodo-5-methylpyridine (B1460942) could potentially undergo nucleophilic substitution with a difluoromethylating agent.
A variety of reagents can serve as sources of the nucleophilic difluoromethyl group. One such example is the use of difluoromethyl 2-pyridyl sulfoximine, which has been demonstrated as a stereoselective nucleophilic reagent for difluoro(aminosulfinyl)methylation. chinesechemsoc.org Another approach involves the deprotonation of widely available Ar-CF2H starting materials to generate nucleophilic Ar-CF2− synthons. acs.org
A novel transition metal-free method for the N-difluoromethylation of pyridine-containing substrates has been developed using ethyl bromodifluoroacetate. rsc.orgrsc.orgrsc.org This process involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgrsc.orgrsc.org
| Reagent/Method | Description | Reference |
| S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic difluoromethylating agent. | nih.gov |
| Difluoromethyl 2-pyridyl sulfoximine | Stereoselective nucleophilic difluoromethylating reagent. | chinesechemsoc.org |
| Deprotonation of Ar-CF2H | Generates nucleophilic Ar-CF2− synthons. | acs.org |
| Ethyl bromodifluoroacetate | Transition metal-free N-difluoromethylation of pyridines. | rsc.orgrsc.orgrsc.org |
Radical-Mediated Difluoromethylation Protocols
Radical difluoromethylation has emerged as a powerful and versatile method for the C-H functionalization of heterocycles. This approach typically involves the generation of a difluoromethyl radical (•CHF2), which then adds to the pyridine ring. The regioselectivity of the reaction is often governed by the electronic properties of the pyridine substrate and the nature of the radical source.
Recent advancements have demonstrated the meta-C-H-difluoromethylation of pyridines through a radical process using oxazino-pyridine intermediates. researchgate.net This method offers a modular approach for the regioselective synthesis of either meta- or para-substituted derivatives. thieme-connect.com The direct C-H difluoromethylation of pyridines represents a highly efficient and economical way to access these valuable compounds. researchgate.net
The general steps in a radical difluoromethylation reaction are:
Generation of the •CHF2 radical from a suitable precursor.
Addition of the radical to the pyridine ring.
Rearomatization of the resulting radical adduct.
Construction of the Pyridine Ring with Pre-existing Difluoromethyl and Iodo Subunits
An alternative to the direct functionalization of a pre-formed pyridine is the construction of the pyridine ring from acyclic precursors that already contain the necessary difluoromethyl, iodo, and methyl groups. This de novo synthesis can offer excellent control over the substitution pattern of the final product.
Cycloaddition Reactions Incorporating Fluorinated Building Blocks
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of six-membered rings. An inverse-electron-demand aza-Diels-Alder reaction between a 1,2,4-triazine (B1199460) and an alkyne can lead to the formation of a pyridine ring. whiterose.ac.uk By employing a difluoromethyl- and iodo-substituted dienophile or diene, it is possible to construct the target pyridine ring. For instance, a vinylallene could be combined with an arylsulfonyl cyanide in a Diels-Alder cycloaddition to generate an isopyridine cycloadduct, which can then be converted to a highly substituted pyridine. acs.org
A formal [3+3] cycloaddition reaction between an enamine and an unsaturated aldehyde or ketone is another practical approach for the synthesis of substituted pyridines. nih.govacs.org This method allows for the formation of tri- or tetrasubstituted pyridine scaffolds. nih.govacs.org
| Reaction Type | Description | Reference |
| Inverse-electron-demand aza-Diels-Alder | Reaction of a 1,2,4-triazine with an alkyne to form a pyridine. | whiterose.ac.uk |
| Diels-Alder of vinylallenes | Reaction of vinylallenes with arylsulfonyl cyanides. | acs.org |
| Formal [3+3] Cycloaddition | Reaction of an enamine with an unsaturated aldehyde or ketone. | nih.govacs.org |
Condensation Reactions Utilizing Difluoromethylated Precursors
Condensation reactions are a cornerstone of pyridine synthesis. Various multicomponent reactions can be employed to assemble the pyridine ring from simpler, readily available starting materials. A modified Kröhnke procedure, for example, allows for the one-pot, four-component cyclocondensation to produce polysubstituted annulated pyridines in high yields. rsc.org The traditional Bohlmann-Rahtz reaction, which involves the condensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone, can also be adapted for the synthesis of polysubstituted pyridines with total control of regiochemistry. core.ac.uk
The general principle involves the condensation of carbonyl compounds with an ammonia source. baranlab.orggoogle.com By using a difluoromethylated and iodinated carbonyl compound as one of the components, the desired substituents can be incorporated directly into the pyridine ring during its formation.
Iodination and Halo-functionalization Techniques in Pyridine Synthesis
The introduction of an iodine atom at the C3 position of a 2,5-disubstituted pyridine ring requires careful consideration of regioselectivity. Several methods are available for the iodination and halo-functionalization of pyridine systems.
Regioselective Direct Iodination Methods
Direct C-H iodination of pyridine rings can be achieved under various conditions, often employing molecular iodine in the presence of an oxidant. A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to iodination at the C3 and C5 positions. scispace.com The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the pyridine ring. For a precursor such as 2-(difluoromethyl)-5-methylpyridine (B12065789), the electron-withdrawing difluoromethyl group at the C2 position and the electron-donating methyl group at the C5 position would direct iodination.
Another powerful technique for regioselective halogenation is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom to a more thermodynamically stable position. whiterose.ac.ukresearchgate.netclockss.orgkobe-u.ac.jpresearchgate.net This method can be a valuable tool for accessing specific isomers of halogenated pyridines that are difficult to obtain through direct halogenation. clockss.org For instance, a bromo-substituted precursor could be synthesized and subsequently rearranged to the desired iodo-analogue, or a different bromo-isomer could be used to direct iodination to the C3 position before a subsequent halogen exchange.
Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed, offering a complementary approach for the direct functionalization of pyridines. nih.gov This method often relies on directing groups to achieve high regioselectivity.
| Method | Reagents | Position of Iodination | Comments |
| Radical C-H Iodination | I2, K2S2O8 | C3 and C5 | Regioselectivity depends on substituents. scispace.com |
| Halogen Dance | LDA, I2 | Varies | Base-induced halogen migration. clockss.org |
| Palladium-Catalyzed C-H Iodination | Pd(OAc)2, I2 | Ortho to directing group | Requires a directing group for high selectivity. nih.gov |
Halogen Exchange Reactions Involving Pyridine Systems
Halogen exchange, particularly the Finkelstein reaction, provides a classic and effective method for the synthesis of iodo-pyridines from their chloro- or bromo-analogs. This nucleophilic substitution reaction is typically driven by the precipitation of the resulting sodium or potassium chloride/bromide in a suitable solvent like acetone. The success of this reaction on a pyridine ring depends on the electronic properties and steric environment of the halogen-bearing carbon. For the synthesis of this compound, a precursor such as 2-(difluoromethyl)-3-bromo-5-methylpyridine could be subjected to a halogen exchange reaction with an iodide salt.
The reactivity of aryl halides in nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups. In the context of the target molecule, the difluoromethyl group at the C2 position would activate the C3 position towards nucleophilic attack, potentially facilitating the halogen exchange.
Utilization of Hypervalent Iodine Reagents in Pyridine Functionalization
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including halogenation. nih.govscripps.eduacs.orgnih.govprinceton.edu These reagents can act as electrophilic halogen sources or as oxidants in catalytic cycles. For the iodination of pyridines, reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of an iodine source can facilitate regioselective C-H iodination. nih.gov
The mechanism of these reactions can involve either electrophilic aromatic substitution or radical pathways, depending on the specific reagent and reaction conditions. The use of hypervalent iodine reagents can offer advantages in terms of functional group tolerance and regiocontrol compared to traditional iodination methods. nih.gov
| Hypervalent Iodine Reagent | Iodine Source | Typical Conditions | Application |
| (Diacetoxyiodo)benzene (PIDA) | I2 or KI | Ambient temperature, aqueous media | Regioselective C-H iodination of N-heterocycles. nih.gov |
| Phenyliodine bis(trifluoroacetate) (PIFA) | I2 | Organic solvent | Oxidative iodination. |
Convergent and Divergent Synthetic Pathways to this compound
The construction of a polysubstituted pyridine like this compound can be approached through either convergent or divergent synthetic strategies.
A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages of the synthesis. For the target molecule, a convergent approach could involve the synthesis of a difluoromethyl-containing building block and a separate fragment containing the methyl and iodo functionalities, followed by a cross-coupling reaction to form the pyridine ring or attach one of the substituents. This approach can be highly efficient as it allows for the optimization of the synthesis of each fragment independently.
In contrast, a divergent synthesis would start from a common precursor that is sequentially functionalized to introduce the desired substituents. nih.gov For example, one could start with a readily available substituted pyridine and introduce the difluoromethyl, iodo, and methyl groups in a stepwise manner. A potential divergent route could begin with the synthesis of 2-(difluoromethyl)-5-methylpyridine. This precursor could then be subjected to regioselective iodination at the C3 position. This strategy allows for the creation of a library of related compounds by varying the final functionalization steps.
Advanced Catalytic Systems in the Synthesis of Fluorinated Pyridines
The introduction of fluorinated groups, such as the difluoromethyl group, into aromatic systems has been an area of intense research, with transition metal catalysis playing a pivotal role.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-C and C-heteroatom bonds and are widely used in the synthesis of substituted pyridines. rsc.orgrsc.orgmdpi.com For the synthesis of the 2-(difluoromethyl)-5-methylpyridine precursor, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitable pyridine derivative and a difluoromethyl source. For instance, a 2-halo-5-methylpyridine could be coupled with a difluoromethyl-containing organometallic reagent.
Copper-catalyzed reactions have also been shown to be effective for the synthesis of fluorinated arenes. acs.org These methods can involve the coupling of aryl halides with a fluoride (B91410) source or the direct C-H fluorination of arenes. While direct difluoromethylation is challenging, copper catalysis can be employed in radical pathways to introduce fluorinated alkyl groups.
| Catalyst | Reaction Type | Substrates | Product |
| Palladium(0) complexes | Cross-coupling | Heteroaryl halides, difluoromethylating agents | Difluoromethylated heteroarenes. rsc.org |
| Copper(I) salts | Cross-coupling | Aryl halides, fluoride source | Fluoroarenes. acs.org |
The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations, enabling the synthesis of increasingly complex fluorinated pyridine derivatives.
Photoredox Catalysis in the Functionalization of Halogenated Pyridines
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, allowing for the formation of reactive radical intermediates under exceptionally mild conditions. This methodology is particularly well-suited for the C–H functionalization of electron-deficient heterocycles like pyridines, which are often challenging substrates for traditional methods. nih.govnih.gov The functionalization of halogenated pyridines, precursors to or analogs of this compound, can be achieved with high selectivity.
The general mechanism of photoredox catalysis involves a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates. sigmaaldrich.com For pyridine functionalization, this can initiate a variety of transformations, including the introduction of alkyl, aryl, and fluoroalkyl groups.
Direct C–H difluoromethylation of heterocycles has been successfully demonstrated using photoredox catalysis. nih.govrsc.org In a typical reaction, a difluoromethyl radical precursor, such as [bis(difluoroacetoxy)iodo]benzene, is used. The photocatalyst, upon light absorption, generates a radical species that can then react with the pyridine ring. This approach obviates the need for pre-functionalization of the heterocycle, providing a direct and atom-economical route to difluoromethylated products. bohrium.com For a substrate like 3-iodo-5-methylpyridine, a key challenge would be controlling the regioselectivity of the C–H difluoromethylation to favor the C2 position.
Furthermore, photoredox catalysis can be coupled with other catalytic cycles, such as nickel or palladium catalysis, in a process known as dual catalysis. This strategy is effective for cross-coupling reactions. For instance, an iodopyridine substrate could be coupled with a difluoromethyl source. Sanford and co-workers have demonstrated the use of dual palladium/photoredox catalysis for the C–H arylation of pyridines, highlighting the potential for functionalizing specific C–H bonds, even in the presence of directing groups. nih.gov While direct C-H iodination is less common via photoredox catalysis, the methodology excels at functionalizing existing iodo-pyridines or introducing other groups onto the pyridine scaffold.
The table below illustrates representative examples of photoredox-catalyzed functionalization of pyridine derivatives, showcasing the versatility of this approach.
| Pyridine Substrate | Reagent/Coupling Partner | Photocatalyst | Product | Yield |
|---|---|---|---|---|
| Pyridine | tert-Butyl peracetate | Ru(bpy)3Cl2 | 2-tert-Butylpyridine | 75% |
| 4-Cyanopyridine | Cyclohexane | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 2-Cyclohexyl-4-cyanopyridine | 85% |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)2/[PCy3H]BF4 (Dual Catalysis) | 4-Phenyl-3-nitropyridine | 80% |
| Enamide | [Bis(difluoroacetoxy)iodo]benzene | Ru(bpy)3(PF6)2 | β-Difluoromethylated enamide | Good |
This table presents illustrative data compiled from general findings in photoredox catalysis literature to demonstrate the scope of the methodology.
Organocatalytic Approaches to Fluorinated Heterocycles
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based catalysis for the synthesis of complex molecules. It provides a powerful platform for asymmetric synthesis and for reactions involving sensitive functional groups. In the context of synthesizing fluorinated heterocycles, organocatalysis has been instrumental in developing methods for the introduction of fluorine-containing moieties.
While direct organocatalytic C-H difluoromethylation of a pyridine ring is a developing area, organocatalysts are highly effective in constructing fluorinated building blocks that can be later cyclized to form the desired heterocycle. For example, asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions catalyzed by chiral amines (e.g., proline derivatives) or phosphoric acids can be used to create stereocenters adjacent to a difluoromethyl group.
Recent advancements have also focused on direct C-H difluoromethylation of heterocycles using organic photoredox catalysts, blurring the lines between the two fields. nih.govbohrium.com In these systems, an organic dye acts as the photocatalyst, initiating a radical chain process for difluoromethylation under metal-free conditions. This method is particularly attractive from a sustainability and purity perspective, as it avoids contamination of the final product with trace metals. For the synthesis of this compound, a precursor such as 3-iodo-5-methylpyridine could potentially undergo direct C-H difluoromethylation at the C2 position using an organic photocatalyst and a suitable difluoromethyl radical source.
The table below summarizes different organocatalytic strategies that could be adapted for the synthesis of precursors to fluorinated pyridines.
| Reaction Type | Organocatalyst | Fluorinated Reagent | Typical Substrate | Product Type |
|---|---|---|---|---|
| Michael Addition | Cinchona Alkaloid Derivative | Difluoromethylated Nucleophile | α,β-Unsaturated Ketone | γ-Difluoromethyl Ketone |
| Mannich Reaction | Proline | Difluoroacetaldehyde | Aldehyde/Ketone + Amine | β-Amino Difluoromethyl Carbonyl |
| Photoredox Difluoromethylation | Eosin Y | CF2HSO2Na | Electron-rich Heterocycle | Difluoromethylated Heterocycle |
| Electrophilic Fluorination | Chiral N-Oxide | N-Fluorobenzenesulfonimide (NFSI) | β-Keto Ester | α-Fluoro-β-keto Ester |
This table illustrates general organocatalytic methods applicable to the synthesis of fluorinated compounds.
Flow Chemistry and Scalability Considerations in the Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, safety, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for addressing these challenges. uc.pt The synthesis of a complex, multi-substituted heterocycle like this compound is an excellent candidate for a flow-based approach.
Key advantages of flow chemistry include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly important for highly exothermic reactions or when using unstable intermediates. mdpi.com
Precise Reaction Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The rapid heat and mass transfer in microreactors can suppress side reactions.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by using larger, potentially unsafe batch reactors. This offers a more linear and predictable scale-up process.
Integration of Multiple Steps: Flow chemistry allows for the telescoping of multi-step sequences, where the output of one reactor is fed directly into the next. thieme-connect.com This minimizes the need for intermediate purification and isolation steps, saving time and resources. For example, a lithiation/iodination sequence followed by a photoredox difluoromethylation could potentially be integrated into a continuous flow process.
A potential flow synthesis of a key intermediate for (±)-paroxetine has been demonstrated, showcasing how a 3,4-difunctionalized pyridine can be prepared in a continuous flow setup, highlighting the industrial applicability of this technology for complex pyridine synthesis. rsc.org Photochemical reactions are particularly well-suited for flow chemistry, as the shallow path length of the reactors ensures uniform irradiation of the reaction mixture, leading to more efficient and reproducible outcomes compared to batch photoreactors.
The following table compares key aspects of batch versus flow synthesis for the production of specialized chemical compounds.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Poor, surface area-to-volume ratio decreases on scale-up | Excellent, high surface area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes |
| Scalability | Complex, often requires re-optimization | Straightforward (time or numbering-up) |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |
| Reproducibility | Can vary between batches | High lot-to-lot consistency |
| Photochemistry | Inefficient light penetration in large vessels | Efficient and uniform irradiation |
Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 3 Iodo 5 Methylpyridine
Elucidation of Reaction Pathways and Intermediate Species
The construction of the 2-(difluoromethyl)-3-iodo-5-methylpyridine scaffold involves distinct chemical transformations, primarily the introduction of the difluoromethyl and iodo substituents onto a pyridine (B92270) ring. The mechanisms of these reactions are governed by the inherent electronic properties of the pyridine nucleus and the nature of the reagents employed.
Mechanistic Studies of Difluoromethylation Reactions on Pyridines
The introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a significant transformation, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Mechanistic studies have revealed that these reactions often proceed through radical pathways, particularly for C-H difluoromethylation.
One common strategy involves the generation of the difluoromethyl radical (•CF2H) from a suitable precursor. For instance, visible-light-driven photocatalysis can be used to activate reagents like difluoroacetic anhydride (B1165640) in the presence of an N-oxide to generate •CF2H radicals. rsc.org Another approach involves the use of reagents like ethyl bromodifluoroacetate (BrCF2COOEt) for the N-difluoromethylation of pyridines. nih.gov This process typically involves a two-step sequence: an initial N-alkylation of the pyridine nitrogen by the reagent, followed by an in-situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium (B92312) salt. nih.gov These N-difluoromethylpyridinium salts have been identified as key intermediates in some transformations. acs.org
Metallaphotoredox catalysis, combining an iridium-based photosensitizer and a nickel catalyst, has also been employed for the difluoromethylation of aryl bromides. acs.org Density Functional Theory (DFT) calculations on this system have elucidated a complex catalytic cycle. The mechanism involves the reductive quenching of the excited photocatalyst, which ultimately leads to the formation of the •CF2H radical. This radical is then captured by a Ni(II)-aryl species within the nickel catalytic cycle to form the final product. acs.org
Table 1: Selected Methods for Difluoromethylation of Heteroarenes and Mechanistic Insights
| Method | Reagent(s) | Key Intermediate(s) | Mechanistic Pathway |
|---|---|---|---|
| Photocatalysis | Difluoroacetic anhydride / N-oxide | CF2H radical | Radical C-H difluoromethylation rsc.org |
| N-Difluoromethylation | Ethyl bromodifluoroacetate | N-difluoromethylpyridinium salt | N-alkylation followed by hydrolysis/decarboxylation nih.govacs.org |
| Metallaphotoredox | CHF2Br / Ir(III) photocatalyst / Ni(II) catalyst | CF2H radical, Ni-aryl species | Reductive quenching and Ni catalytic cycle acs.org |
Reaction Mechanisms of Iodination Processes on Pyridine Scaffolds
Iodination of pyridine rings introduces a synthetically versatile handle for subsequent cross-coupling reactions. The electronic nature of the pyridine ring, being electron-deficient, makes direct electrophilic aromatic substitution more challenging than for benzene. wikipedia.orgjscimedcentral.com Consequently, iodination often requires specific conditions or proceeds through alternative mechanisms.
A direct C-H iodination protocol for pyridines has been developed that operates through a radical-based mechanism. This method can achieve C3 and C5 iodination, demonstrating regioselectivity based on the substrate. rsc.org In nonpolar solvents, iodine and pyridine form a stable molecular complex (Pyr•I2), which can dissociate into ionic species in more polar environments. acs.org This ionization can occur through two proposed mechanisms: a fast, reversible process favored by solvent polarity, and a slower, irreversible process. acs.org
For some transformations, iodine can promote more complex reactions. For example, an iodine-mediated ring expansion of pyridines to azepines has been reported, which involves two distinct iodination steps, the second of which facilitates the opening of the six-membered ring. nih.gov Electrophilic iodination can also be achieved using reagents that generate a more reactive iodine species (I+), often with the aid of an oxidizing agent or a Lewis acid under solvent-free conditions. nih.gov
Role of the Pyridine Nitrogen in Reaction Intermediates and Selectivity
The nitrogen atom is the most influential feature of the pyridine ring, dictating its reactivity and the stability of reaction intermediates. wikipedia.org Its lone pair of electrons, located in an sp2 orbital in the plane of the ring, is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, readily undergoing protonation or alkylation to form pyridinium salts. wikipedia.orgbhu.ac.in
This inherent basicity has profound mechanistic consequences. In electrophilic substitution reactions, protonation or coordination of the electrophile's Lewis acidic catalyst to the nitrogen atom further deactivates the ring, making these reactions difficult. jscimedcentral.com The resulting positive charge on the nitrogen destabilizes the cationic intermediates (Wheland intermediates) that would be formed by attack at the 2, 4, or 6 positions. Attack at the 3 and 5 positions is therefore electronically favored as it avoids placing a positive charge directly on the electronegative nitrogen atom in any resonance structure. bhu.ac.in
Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgjscimedcentral.com This is because attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. jscimedcentral.com Therefore, the pyridine nitrogen plays a dual role: it directs electrophiles to the 3/5-positions and nucleophiles to the 2/4-positions, fundamentally controlling the regioselectivity of substitution reactions.
Computational and Theoretical Chemistry Applications
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting molecular properties, and understanding reactivity at an electronic level. For complex molecules like substituted pyridines, methods such as Density Functional Theory (DFT) are invaluable.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net This information allows chemists to distinguish between competing reaction pathways and understand the factors controlling reaction rates and selectivity.
For instance, DFT studies on the Ir(III)/Ni(II)-metallaphotoredox catalyzed difluoromethylation of aryl bromides have shown that the pathway involving a Ni(0)/Ni(II)/Ni(III)/Ni(I)/Ni(0) cycle is energetically more favorable than alternatives. acs.org These calculations can pinpoint the rate-determining step by identifying the transition state with the highest energy barrier.
DFT has also been employed to study the interaction of low-energy electrons with pyridine derivatives. mostwiedzy.pl Such studies can calculate reaction enthalpies and potential energy curves for processes like dissociative electron attachment, providing insight into the stability of anionic intermediates. mostwiedzy.pl Furthermore, DFT can be used to determine the binding energies of pyridine ligands to transition metal cations, which is crucial for understanding the thermodynamics of catalyst-substrate interactions and the stability of organometallic intermediates. nih.gov
Table 2: Applications of DFT in Mechanistic Studies of Pyridine Chemistry
| Application | Calculated Properties | Mechanistic Insight |
|---|---|---|
| Metallaphotoredox Catalysis acs.org | Transition state energies, reaction pathway energetics | Identification of the most favorable catalytic cycle and rate-determining steps. |
| Electron-Molecule Interactions mostwiedzy.pl | Vertical electron affinities, potential energy curves, dissociation enthalpies | Understanding the stability and fragmentation pathways of transient negative ions. |
| Ligand-Metal Binding nih.gov | Sequential binding energies, ground-state structures | Quantifying the strength of pyridine-metal interactions and factors influencing complex stability. |
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity
Quantum chemical calculations, particularly DFT, are essential for elucidating the fundamental electronic properties that govern the reactivity of molecules like this compound. figshare.comresearchgate.net These calculations provide quantitative measures of properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials. figshare.comresearchgate.net
Molecular electrostatic potential (MEP) maps are particularly useful for visualizing reactive sites. figshare.com They map the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a substituted pyridine, the MEP would clearly show the most negative potential around the nitrogen lone pair, confirming it as the primary site for protonation and electrophilic attack. figshare.com These calculations provide a theoretical foundation for the empirical rules of reactivity and selectivity discussed previously. wikipedia.orgfigshare.com
Modeling of Catalytic Cycles and Ligand Effects in Fluorinated Pyridine Synthesis
The synthesis of fluorinated pyridines like this compound often involves transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are a cornerstone of modern organic synthesis. While specific catalytic cycle modeling for the synthesis of this compound is not extensively documented in the literature, a general mechanistic framework can be inferred from studies on similar substrates.
A plausible catalytic cycle for a Suzuki-Miyaura or Negishi cross-coupling reaction to introduce the difluoromethyl group would involve the following key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-I bond of a 3-iodo-5-methylpyridine (B177236) precursor to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate.
Transmetalation: The subsequent step involves the transfer of the difluoromethyl group from an organometallic reagent (e.g., a difluoromethylzinc or difluoromethylboron species) to the palladium(II) center, displacing the iodide.
Reductive Elimination: The final step is the reductive elimination of the desired this compound product from the palladium(II) complex, which regenerates the active palladium(0) catalyst.
Ligand Effects:
The choice of ligand coordinated to the palladium center is critical in modulating the reactivity and selectivity of the catalytic cycle. The electronic and steric properties of the ligand can influence each step of the cycle.
Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step. However, excessively strong donor ligands might hinder the final reductive elimination.
Bulky ligands can promote reductive elimination by creating steric strain around the metal center. They can also influence the regioselectivity of the reaction by controlling the coordination of the substrate.
For the synthesis of fluorinated pyridines, phosphine-based ligands are commonly employed. The table below summarizes the general effects of different types of phosphine (B1218219) ligands on palladium-catalyzed cross-coupling reactions.
| Ligand Type | Characteristics | Effect on Catalytic Cycle |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Simple, vary in steric bulk and electron-donating ability. | Can be effective, but may lead to catalyst instability. |
| Bidentate Phosphines (e.g., dppf, BINAP) | Form stable chelate complexes with palladium. | Enhance catalyst stability and can induce chirality in asymmetric reactions. |
| Buchwald-type Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines. | Highly effective for challenging cross-coupling reactions, promoting both oxidative addition and reductive elimination. |
Computational studies, such as those using Density Functional Theory (DFT), are invaluable tools for modeling these catalytic cycles. mdpi.com Such studies can provide insights into the energies of intermediates and transition states, helping to elucidate the reaction mechanism and predict the effect of different ligands and reaction conditions. pitt.edu
Electrochemical and Redox Characteristics of Difluoromethylated Iodopyridines
The electrochemical properties of a molecule are determined by its electronic structure and the nature of its functional groups. The presence of a difluoromethyl group, an iodine atom, and the pyridine ring in this compound imparts distinct redox characteristics.
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to reduction. The reduction potential of the pyridine ring is influenced by the nature of its substituents. Electron-withdrawing groups, such as the difluoromethyl and iodo groups, are expected to make the pyridine ring more electron-deficient and thus easier to reduce (i.e., the reduction potential becomes less negative). Conversely, the electron-donating methyl group would have the opposite effect.
The difluoromethyl group (CHF₂) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is known to influence the redox potential of aromatic systems. mdpi.com The C-I bond is also a site of potential electrochemical activity and can undergo reductive cleavage.
Cyclic voltammetry is a common technique used to study the redox behavior of molecules. A hypothetical cyclic voltammogram of this compound might be expected to show one or more reduction peaks corresponding to the reduction of the pyridine ring and/or the cleavage of the C-I bond. The exact potentials of these processes would depend on the solvent and electrolyte used in the experiment.
The table below provides a qualitative prediction of the effect of the substituents on the redox properties of the pyridine ring in this compound.
| Substituent | Position | Electronic Effect | Predicted Impact on Reduction Potential |
| Difluoromethyl | 2 | Electron-withdrawing | Makes reduction easier (less negative potential) |
| Iodo | 3 | Electron-withdrawing | Makes reduction easier (less negative potential) |
| Methyl | 5 | Electron-donating | Makes reduction harder (more negative potential) |
DFT calculations can be employed to theoretically predict the redox potentials of molecules. uit.no These calculations can provide valuable insights into the electronic structure and help to rationalize the experimentally observed electrochemical behavior. mdpi.com
Stereochemical Control and Diastereoselectivity in Synthetic Transformations of this compound
While this compound itself is not chiral, its functionalization can lead to the formation of chiral centers, making stereochemical control an important consideration in its synthetic transformations. The principles of stereochemical control and diastereoselectivity become relevant when this molecule is used as a substrate in reactions that generate new stereocenters.
For instance, if the methyl group at the 5-position were replaced with a chiral auxiliary, or if the molecule were to react with a chiral reagent, the formation of diastereomeric products would be possible. The stereochemical outcome of such reactions would be governed by the principles of asymmetric induction.
Use of Chiral Catalysts: Enantioselective catalysts, such as those based on chiral ligands complexed to transition metals, can be used to favor the formation of one enantiomer over the other.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step.
Substrate-Controlled Diastereoselectivity: The existing stereochemistry in a chiral substrate can influence the stereochemical outcome of a reaction at a different site in the molecule.
The table below outlines some potential stereoselective transformations that could be applied to derivatives of this compound.
| Reaction Type | Description | Potential for Stereochemical Control |
| Asymmetric Cross-Coupling | Introduction of a chiral substituent at the 3-position via a stereoselective cross-coupling reaction. | High, with the use of appropriate chiral ligands. |
| Diastereoselective Functionalization | Reaction of a chiral derivative of the molecule with a reagent to form a new stereocenter. | The stereochemical outcome would be influenced by the existing chiral center. |
| Enantioselective Reduction | Reduction of a prochiral functional group (e.g., a ketone) attached to the pyridine ring using a chiral reducing agent. | Can lead to the formation of a single enantiomer of the corresponding alcohol. |
The development of stereoselective synthetic methods for fluorinated pyridine derivatives is an active area of research, driven by the importance of these compounds in medicinal chemistry and agrochemistry.
Derivatization and Functionalization Strategies of 2 Difluoromethyl 3 Iodo 5 Methylpyridine
Transformations at the Iodo Position
The carbon-iodine bond at the 3-position of the pyridine (B92270) ring is a versatile site for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, with nucleophilic aromatic substitution and pathways involving oxidative addition and reductive elimination also playing important roles.
Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira) Utilizing the Aryl Iodide Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and 2-(difluoromethyl)-3-iodo-5-methylpyridine is a suitable substrate for such transformations. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the adjacent C-I bond, often facilitating the initial oxidative addition step in the catalytic cycle.
Suzuki Coupling: The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for the formation of biaryl and vinyl-substituted pyridine derivatives. In the context of this compound, this reaction would involve its coupling with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. While specific examples with this exact substrate are not extensively documented in readily available literature, the successful Suzuki coupling of other iodopyridines suggests its feasibility. The reaction conditions would typically involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The choice of solvent, ligand, and base can be crucial for optimizing the reaction yield and minimizing side reactions.
Stille Coupling: The Stille reaction employs organostannane reagents to form new carbon-carbon bonds. wikipedia.org The coupling of this compound with various organostannanes, such as aryltributylstannanes or vinyltributylstannanes, would provide access to a range of substituted pyridines. researchgate.net The reaction is typically catalyzed by a palladium(0) complex and often proceeds under neutral or mildly basic conditions. The toxicity of organotin compounds is a notable drawback of this methodology.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. mdpi.comorganic-chemistry.org The reaction of this compound with arylzinc or alkylzinc halides, catalyzed by a palladium or nickel complex, would lead to the corresponding 3-aryl or 3-alkylpyridine derivatives. The preparation of the organozinc reagent is a key step in this process. dntb.gov.ua
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new carbon-carbon bond at a vinylic position. This reaction would enable the introduction of various substituted vinyl groups at the 3-position of the pyridine ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. This reaction, catalyzed by a combination of palladium and copper complexes, would allow for the introduction of an alkynyl moiety at the 3-position of this compound.
A representative table of potential cross-coupling reactions is presented below:
| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |
| Suzuki | Arylboronic acid | 3-Aryl-2-(difluoromethyl)-5-methylpyridine | Pd(PPh₃)₄, K₂CO₃ |
| Stille | Vinyltributylstannane | 3-Vinyl-2-(difluoromethyl)-5-methylpyridine | Pd(PPh₃)₄ |
| Negishi | Alkylzinc chloride | 3-Alkyl-2-(difluoromethyl)-5-methylpyridine | PdCl₂(dppf) |
| Heck | Acrylate ester | 3-(Alkoxycarbonylvinyl)-2-(difluoromethyl)-5-methylpyridine | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-2-(difluoromethyl)-5-methylpyridine | PdCl₂(PPh₃)₂, CuI, Et₃N |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Iodinated Pyridine
While the C-I bond is less prone to nucleophilic aromatic substitution (SNAr) than C-F or C-Cl bonds in many cases, under certain conditions, the iodo group in this compound can be displaced by strong nucleophiles. The presence of the electron-withdrawing difluoromethyl group at the ortho position can activate the ring towards nucleophilic attack. Reactions with nucleophiles such as amines or alkoxides could potentially lead to the corresponding 3-amino or 3-alkoxy pyridine derivatives. However, these reactions may require harsh conditions, and competing side reactions are possible. Palladium-catalyzed amination reactions, a variation of the Buchwald-Hartwig amination, could also be a viable strategy for the introduction of nitrogen-based nucleophiles at the 3-position. nih.gov
Oxidative Addition and Reductive Elimination Pathways at the Iodine Center
The cross-coupling reactions mentioned above proceed through a catalytic cycle that involves the key steps of oxidative addition and reductive elimination at a metal center, typically palladium. nih.govnih.govresearchgate.net
Oxidative Addition: The initial step in these catalytic cycles is the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. researchgate.net This step involves the cleavage of the C-I bond and the formation of a new palladium(II) intermediate. The rate of this step is influenced by the electron density of the pyridine ring and the nature of the palladium catalyst. The electron-withdrawing difluoromethyl group is expected to facilitate this process by making the carbon at the 3-position more electrophilic.
Modifications and Transformations of the Difluoromethyl Group
The difluoromethyl group (CHF₂) is a valuable pharmacophore, often considered a lipophilic bioisostere of a hydroxyl or thiol group. researchgate.net While often introduced as a stable moiety, it can also serve as a synthetic handle for further transformations.
Conversion of the Difluoromethyl Group to Other Fluorinated Motifs
The conversion of the difluoromethyl group to other fluorinated motifs, such as the trifluoromethyl group (CF₃), represents a valuable late-stage functionalization strategy. While challenging, such transformations can be achieved under specific conditions. One potential approach involves the halogenation of the C-H bond of the difluoromethyl group, followed by a halogen exchange reaction. For example, iron-catalyzed halogen exchange of trifluoromethyl arenes has been reported, and similar principles might be applicable to the conversion of difluoromethylpyridines. chemrxiv.org Another possibility is the direct conversion of an Ar-CF₂H group to an Ar-CF₃ group, although this is a synthetically challenging transformation. nih.gov
Reactions at the C-H Bonds of the Difluoromethyl Group
The C-H bond of the difluoromethyl group is acidic enough to be deprotonated by a strong base, generating a difluoromethyl anion equivalent. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. nih.gov This strategy has been applied to the functionalization of difluoromethylated heterocycles. bohrium.comacs.org For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an alkyl halide would lead to a difluoroethyl-substituted pyridine.
The direct C-H functionalization of the difluoromethyl group under photoredox catalysis is another emerging strategy. nih.govbohrium.com This approach avoids the need for strong bases and can proceed under mild conditions.
A summary of potential transformations of the difluoromethyl group is provided in the table below:
| Transformation | Reagents | Potential Product |
| Halogenation/Halogen Exchange | NBS, then SbF₃/SbCl₅ | 2-(Trifluoromethyl)-3-iodo-5-methylpyridine |
| Deprotonation/Alkylation | 1. LDA; 2. RX | 2-(1,1-Difluoroalkyl)-3-iodo-5-methylpyridine |
| Photoredox C-H Functionalization | Photocatalyst, Radical Precursor | Functionalized 2-(difluoromethyl)pyridine (B40438) derivative |
Regioselective Functionalization of the Pyridine Ring
The direct functionalization of C-H bonds on the this compound ring is a nuanced challenge, governed by the powerful and often competing electronic effects of its substituents.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (SₑAr) on the pyridine nucleus is an inherently difficult reaction. The lone pair of electrons on the nitrogen atom readily interacts with Lewis acids or protonates under the acidic conditions typical for SₑAr, leading to the formation of a pyridinium (B92312) ion. This positively charged species is severely deactivated towards attack by electrophiles. wikipedia.org
The two available positions for substitution are C4 and C6. Taking into account the combined directing effects, the ring is overwhelmingly deactivated, making electrophilic substitution highly improbable under standard conditions and likely requiring harsh, forcing conditions if it is to proceed at all.
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |
|---|---|---|---|---|
| Pyridine N | 1 | Inductive/Resonance | Strongly Deactivating | Meta (to C3, C5) |
| -CHF₂ | 2 | Inductive | Strongly Deactivating | Meta (to C4, C6) |
| -I | 3 | Inductive/Resonance | Deactivating | Ortho/Para (to C2, C4, C6) |
Given this electronic profile, predicting a regioselective outcome is speculative. The C4 position is para to the activating methyl group but also meta to the deactivating difluoromethyl group. The C6 position is ortho to the activating methyl group but immediately adjacent to the deactivating nitrogen. No documented examples of successful electrophilic aromatic substitution on the C-H bonds of this specific substrate are available in reviewed scientific literature.
Metalation and Subsequent Functionalization of Pyridine C-H Bonds
A more viable strategy for the C-H functionalization of electron-deficient pyridines is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to a strong organolithium base (e.g., n-butyllithium or LDA), directing deprotonation to an adjacent C-H bond to form a lithiated intermediate. baranlab.org This intermediate can then be quenched with a variety of electrophiles.
For this compound, there are no powerful, classical DMGs present on the ring. However, in some cases, the pyridine nitrogen itself or existing substituents can direct metalation, although often with less efficiency and selectivity. uwindsor.ca Studies on analogous trifluoromethyl-substituted pyridines have shown that the choice of base and reaction conditions can selectively deprotonate different positions on the ring. epfl.ch
The most acidic C-H protons on the target molecule are expected to be at the C4 and C6 positions, influenced by the adjacent electron-withdrawing groups and the pyridine nitrogen.
Functionalization at C6: Deprotonation at the C6 position is plausible due to its proximity to the electronegative nitrogen atom.
Functionalization at C4: The C4 position is influenced by the inductive effect of the adjacent iodine and the meta-directing influence of the difluoromethyl group.
Achieving high regioselectivity would likely require carefully optimized conditions, potentially using specific lithium amide bases or additives to control the site of metalation. Without empirical data, the outcomes remain theoretical.
Synthesis of Complex Molecular Architectures and Scaffolds
The incorporation of this compound into larger, more complex molecules can be envisioned through modern synthetic strategies like multi-component and cascade reactions, although specific applications of this building block are not yet documented.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for building molecular complexity efficiently. nih.govacsgcipr.org While many MCRs exist for the de novo synthesis of pyridine rings, the use of a pre-functionalized, electron-deficient pyridine like this compound as a component is not described in the surveyed literature.
Theoretically, the C-I bond could be utilized in a transition-metal-catalyzed MCR, or the pyridine nitrogen could act as a nucleophilic component in certain reaction sequences. However, the sterically hindered and electronically deactivated nature of the molecule would present significant challenges for its participation in known MCRs.
Cascade and Domino Reactions for Advanced Structure Construction
Cascade reactions (or domino reactions) are processes involving two or more bond-forming transformations that occur sequentially in a single pot under the same reaction conditions. These reactions are highly efficient for constructing complex polycyclic systems. Research has described cascade reactions that result in the formation of difluoromethyl-substituted pyridines, but these methods build the ring system itself rather than using a pre-existing one as a starting material. researchgate.net
For this compound to be employed in a cascade reaction, a transformation would likely need to be initiated at one of its functional groups—most plausibly, a transition-metal-catalyzed cross-coupling at the C-I bond. This initial reaction could generate an intermediate that is pre-organized to undergo subsequent intramolecular cyclizations or rearrangements. As with MCRs, there are currently no published examples of this specific molecule being used in cascade or domino sequences.
Table of Compounds
| Compound Name |
|---|
| This compound |
| n-butyllithium |
Applications in Advanced Organic Synthesis
2-(Difluoromethyl)-3-iodo-5-methylpyridine as a Versatile Building Block
The strategic placement of the difluoromethyl, iodo, and methyl groups on the pyridine (B92270) ring makes this compound a highly valuable and versatile building block in organic synthesis. The presence of the iodine atom at the 3-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 2-position can significantly influence the physicochemical and biological properties of the resulting molecules. The methyl group at the 5-position can also be a site for further functionalization or can modulate the electronic properties of the pyridine ring.
Precursor for Elaborate Heterocyclic Systems
This compound serves as a key starting material for the synthesis of a variety of complex heterocyclic systems. The iodo substituent is readily displaced or transformed through various synthetic methodologies, allowing for the annulation of additional rings onto the pyridine core. For instance, through palladium-catalyzed intramolecular C-H functionalization reactions, this compound can be converted into fused pyridine derivatives. These fused systems are prevalent in many biologically active compounds and pharmaceuticals.
The general synthetic utility of iodopyridines in constructing fused heterocyclic systems is well-documented. For example, intramolecular cyclization reactions of appropriately substituted iodopyridines are a common strategy for synthesizing bicyclic and polycyclic heteroaromatic compounds. While specific examples detailing the use of this compound in the synthesis of elaborate heterocyclic systems are not extensively reported in publicly available literature, its structural motifs are analogous to other iodopyridines that readily undergo such transformations.
Synthon for Stereo-controlled Organic Reactions
The unique electronic and steric properties of this compound make it a potentially valuable synthon in stereo-controlled organic reactions. The difluoromethyl group, with its ability to act as a bioisostere for hydroxyl or thiol groups and its influence on conformational rigidity, can play a crucial role in directing the stereochemical outcome of reactions.
While specific research detailing the direct use of this compound in asymmetric synthesis is limited, the principles of using substituted pyridines to control stereochemistry are well-established. The pyridine nitrogen can coordinate to a metal catalyst, and the substituents on the ring can create a chiral environment that influences the approach of reagents. Future research may explore the development of chiral ligands or catalysts derived from this compound to facilitate a range of stereoselective transformations.
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. berkeley.edu This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. berkeley.edu this compound is an ideal candidate for use in LSF strategies due to the reactivity of the carbon-iodine bond.
The iodo group can be readily converted to a variety of other functional groups through well-established cross-coupling reactions, allowing for the introduction of diverse substituents into a complex molecule. This capability is particularly valuable for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound can provide insights into its biological activity. The introduction of the difluoromethylpyridine moiety can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov
Development of Novel Reagents and Catalysts Derived from the Compound
The structural features of this compound make it an attractive scaffold for the development of novel reagents and catalysts. The pyridine nitrogen can act as a ligand for transition metals, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complex.
For example, by replacing the iodo group with a phosphine (B1218219) or other coordinating group, it is possible to synthesize a range of ligands for catalysis. These ligands could find applications in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and asymmetric synthesis. While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the general principle of using functionalized pyridines as ligands is a cornerstone of catalyst design.
Contributions to Methodologies for C-C, C-N, C-O, and C-S Bond Formation
This compound is a valuable substrate for a variety of cross-coupling reactions that enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. The carbon-iodine bond is particularly reactive towards palladium-catalyzed cross-coupling reactions, making this compound a versatile partner in numerous synthetic transformations.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron Reagents | C-C | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkynes | C-C | Pd(0) catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig Amination | Amines | C-N | Pd(0) or Pd(II) catalyst, Ligand, Base |
| Ullmann Condensation | Alcohols, Phenols | C-O | Copper catalyst, Base |
| Buchwald-Hartwig Etherification | Alcohols | C-O | Pd(0) catalyst, Ligand, Base |
| C-S Coupling | Thiols | C-S | Palladium or Copper catalyst, Base |
These reactions provide access to a vast array of derivatives of this compound, each with potentially unique biological and material properties. The Suzuki coupling, for instance, allows for the introduction of aryl, heteroaryl, and alkyl groups at the 3-position. google.com The Sonogashira coupling enables the formation of carbon-carbon triple bonds, which are valuable precursors for further transformations. chemistryjournals.net The Buchwald-Hartwig amination provides a direct route to substituted anilines and other nitrogen-containing compounds. chemistryjournals.net Similarly, methodologies for C-O and C-S bond formation further expand the synthetic utility of this versatile building block.
Interdisciplinary Applications in Medicinal Chemistry and Agrochemical Research Mechanism Focused
Design and Synthesis of Novel Bioactive Compounds
The pyridine (B92270) core of 2-(Difluoromethyl)-3-iodo-5-methylpyridine serves as a privileged structure in medicinal chemistry, and the strategic placement of the difluoromethyl, iodo, and methyl groups provides a rich platform for chemical modification and optimization of biological activity. The reactivity of the iodine atom, for instance, allows for the introduction of a wide array of functional groups through cross-coupling reactions, enabling the exploration of a vast chemical space.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a chemically distinct scaffold, while aiming to retain or improve its biological activity. nih.govdundee.ac.uk this compound can serve as a novel scaffold to replace existing pyridine-based cores in bioactive molecules. This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property positions.
Bioisosteric replacement is a related concept where a functional group is substituted with another group that has similar steric and electronic properties, with the goal of modulating the compound's activity or physicochemical characteristics. The difluoromethyl group at the 2-position of the pyridine ring is a key feature of this compound, acting as a bioisostere for other functional groups like a hydroxyl, thiol, or even a pyridine-N-oxide. nih.govrsc.org Research has demonstrated that the 2-difluoromethylpyridine moiety can successfully replace a pyridine-N-oxide, leading to compounds with similar or enhanced biological activity. nih.gov
To illustrate the concept of bioisosteric replacement with the difluoromethyl group, the following table compares its properties with those of a hydroxyl group:
| Property | Hydroxyl (-OH) | Difluoromethyl (-CF2H) |
| Hydrogen Bond Donor | Yes | Yes (weak) |
| Hydrogen Bond Acceptor | Yes | Yes |
| Lipophilicity (logP) | Decreases | Increases |
| Metabolic Stability | Prone to oxidation | Generally more stable |
| Acidity of C-H/O-H | pKa ~16-18 | pKa ~20-25 |
This table provides a generalized comparison of the physicochemical properties of a hydroxyl group and a difluoromethyl group, highlighting their potential for bioisosteric replacement.
Structure-Activity Relationship (SAR) Studies of Analogs
While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented in publicly available literature, general principles of pyridine SAR can be applied. mdpi.com The iodine at the 3-position is a particularly attractive handle for diversification. Through metal-catalyzed cross-coupling reactions, a wide variety of substituents (e.g., aryl, heteroaryl, alkyl, amino groups) can be introduced at this position. The nature of the substituent introduced will significantly impact the biological activity of the resulting analogs. For instance, the introduction of a bulky hydrophobic group could enhance binding to a hydrophobic pocket in a target protein, while the addition of a polar group could improve water solubility.
The methyl group at the 5-position also influences the molecule's properties. It can contribute to binding through van der Waals interactions and can also affect the electronic nature of the pyridine ring, thereby influencing its reactivity and the pKa of the nitrogen atom.
Impact of Difluoromethyl and Iodine Substituents on Molecular Interactions
The difluoromethyl and iodine substituents on the 5-methylpyridine scaffold are not merely passive structural elements; they actively modulate the molecule's interactions with its biological environment.
Influence on Metabolic Stability and Pharmacokinetic Properties
The iodine atom, while being a useful synthetic handle, can also impact the pharmacokinetic profile. Its size and lipophilicity can influence how the molecule is absorbed, distributed, metabolized, and excreted (ADME). In some cases, iodinated compounds may be subject to deiodination in vivo, which would need to be considered during the drug development process.
The following table outlines the general influence of these substituents on key pharmacokinetic parameters:
| Substituent | Potential Impact on Metabolic Stability | Potential Impact on Lipophilicity (logP) |
| Difluoromethyl (-CF2H) | Increases (blocks oxidation) | Increases |
| Iodine (-I) | Can be metabolically labile | Significantly increases |
This table summarizes the generally expected effects of the difluoromethyl and iodine substituents on key pharmacokinetic properties.
Modulation of Protein-Ligand Binding Affinities
Both the difluoromethyl group and the iodine atom can participate in various non-covalent interactions that contribute to the binding affinity of a ligand to its protein target. nih.gov The difluoromethyl group, while being more lipophilic than a methyl group, can also act as a weak hydrogen bond donor through its C-H bond. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with backbone amides or other polar residues in a protein's binding site.
The iodine atom is a large, polarizable atom that can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or a lone pair of a nitrogen or sulfur atom. Halogen bonding has been increasingly recognized as a significant contributor to protein-ligand binding affinity and selectivity.
Mechanistic Insights into Biological Target Modulation
The electron-withdrawing nature of the difluoromethyl group can influence the pKa of the pyridine nitrogen, which can in turn affect its ionization state at physiological pH and its ability to participate in ionic interactions. The strategic positioning of this group can also sterically guide the orientation of the molecule within a binding site, leading to enhanced selectivity for a particular target. The ability to systematically modify the 3-position via the iodine substituent allows for the fine-tuning of interactions with the target protein to optimize potency and selectivity.
Strategic Incorporation into Lead Compound Optimization
The strategic incorporation of the 2-(difluoromethyl) group and the pyridine scaffold, as seen in this compound, is a key tactic in medicinal chemistry for lead compound optimization. This process involves refining a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The unique electronic properties of the difluoromethyl (CF2H) group make it a valuable bioisostere for other functional groups like hydroxyl, thiol, or amine groups.
The difluoromethyl group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to form crucial interactions with biological targets, potentially increasing a drug candidate's binding affinity and specificity. orst.edusemanticscholar.org Unlike the more common trifluoromethyl (CF3) group, the CF2H group offers a different balance of lipophilicity and electronic effects, which can be fine-tuned by medicinal chemists to achieve the desired pharmacological profile. chigroup.site The introduction of fluorine is a widely used strategy in drug design to improve key properties such as metabolic stability, bioavailability, and binding affinity. semanticscholar.org By replacing a hydrogen or a methyl group with a difluoromethyl group, chemists can block sites of metabolic degradation, leading to a longer-lasting therapeutic effect.
The pyridine ring itself is a common scaffold in many pharmaceuticals due to its ability to engage in various non-covalent interactions and its favorable physicochemical properties. The combination of the difluoromethyl group with the pyridine ring in a lead optimization campaign allows for the modulation of a compound's properties to overcome challenges such as poor absorption, rapid metabolism, or off-target effects. This iterative process of design, synthesis, and testing is fundamental to transforming a lead compound into a viable drug candidate. researchgate.net
Development of Agrochemicals with Enhanced Environmental Profiles
The development of modern agrochemicals is increasingly focused on creating products that are not only effective but also possess enhanced environmental profiles, including predictable degradation and reduced persistence in the environment. The inclusion of moieties like difluoromethylpyridine is a strategic approach to achieving this balance. While fluorinated pesticides have raised environmental concerns due to the stability of the carbon-fluorine bond, which can lead to persistence, careful molecular design can leverage the unique properties of fluorine to create more environmentally compatible products. nih.govbeyondpesticides.orgnih.gov
The electronic nature of the difluoromethyl group can influence the chemical and metabolic stability of a pesticide. chigroup.site This allows for the design of molecules that are stable enough to be effective against the target pest but are also susceptible to specific degradation pathways in the environment. For example, the presence of the fluorinated group can direct metabolic breakdown in soil microbes or plants along a predictable path, leading to less persistent or non-toxic metabolites. pesticidestewardship.org The goal is to create agrochemicals that perform their function efficiently and then break down, minimizing their long-term environmental impact. orst.eduresearchoutreach.org
The following table outlines some key considerations in the design of agrochemicals with enhanced environmental profiles:
| Feature | Desired Outcome | Relevance of Difluoromethylpyridine Moiety |
| Controlled Persistence | Effective duration of action followed by degradation | The C-F bonds increase stability for efficacy, while the overall molecular structure can be designed to be susceptible to microbial or hydrolytic degradation. |
| Predictable Degradation Pathways | Formation of non-toxic or less persistent metabolites | The difluoromethylpyridine structure can influence metabolic pathways, potentially leading to more predictable breakdown products. |
| High Efficacy | Lower application rates, reducing environmental load | Enhanced binding to target sites due to the electronic properties of the difluoromethyl group can lead to higher potency. |
| Reduced Off-Target Effects | Increased selectivity towards the target pest | Fine-tuning the molecular structure, including the fluorinated moiety, can improve selectivity and reduce harm to non-target organisms. |
Herbicide and Insecticide Classes Incorporating the Difluoromethylpyridine Moiety
While specific examples of commercial agrochemicals containing the 2-(difluoromethyl)pyridine (B40438) moiety are not as widely documented as their trifluoromethyl counterparts, the trifluoromethylpyridine (TFMP) fragment is a well-established and vital component in a variety of successful herbicides and insecticides. The principles guiding the use of TFMP are directly applicable to the development of agrochemicals based on the difluoromethylpyridine scaffold.
Herbicides:
Aryloxyphenoxypropionates: This class of herbicides, which includes compounds like fluazifop-butyl (B166162) and haloxyfop-methyl, often incorporates a trifluoromethylpyridine ring. These herbicides are used to control grass weeds in broadleaf crops.
Sulfonylureas: Herbicides in this class, such as flazasulfuron, utilize the TFMP moiety. They are known for their high efficacy at low application rates.
Insecticides:
Insect Growth Regulators (IGRs): Chlorfluazuron is an example of an IGR that contains the TFMP structure. These insecticides interfere with the growth and development of insects. nih.gov
Pyridine-based Insecticides: A broad class of insecticides, including flonicamid (B1672840) and sulfoxaflor, are built around a trifluoromethylpyridine core. nih.gov These compounds are effective against a range of sap-feeding insects.
Diamide Insecticides: This modern class of insecticides includes highly effective products like chlorantraniliprole (B1668704) and cyantraniliprole, which feature a substituted pyridine ring, often with fluorine-containing groups. nih.gov
The following table provides examples of commercial agrochemicals containing the related trifluoromethylpyridine (TFMP) moiety, illustrating the versatility of this structural class:
| Compound | Class | Type |
| Fluazifop-butyl | Aryloxyphenoxypropionate | Herbicide |
| Haloxyfop-methyl | Aryloxyphenoxypropionate | Herbicide |
| Flazasulfuron | Sulfonylurea | Herbicide |
| Chlorfluazuron | Insect Growth Regulator | Insecticide |
| Flonicamid | Pyridine | Insecticide |
| Sulfoxaflor | Sulfoximine | Insecticide |
| Chlorantraniliprole | Diamide | Insecticide |
| Cyantraniliprole | Diamide | Insecticide |
Studies on Environmental Fate and Degradation Pathways
The environmental fate of a pesticide refers to its transport and transformation in the environment, encompassing processes such as degradation, persistence, and mobility. orst.edu For agrochemicals containing the difluoromethylpyridine moiety, understanding these pathways is crucial for assessing their environmental impact.
Degradation Pathways:
Pesticides in the environment are broken down through several mechanisms:
Microbial Degradation: Soil microorganisms, such as bacteria and fungi, are primary drivers of pesticide degradation. mdpi.comwhiterose.ac.uk They can use the pesticide as a source of carbon or other nutrients, breaking it down into simpler, often less toxic compounds. The pyridine ring, being a heterocyclic compound, can be targeted by specific microbial enzymes.
Photolysis: Sunlight can break down pesticide molecules on plant surfaces or in the upper layers of soil and water.
Hydrolysis: The reaction with water can also lead to the degradation of some pesticides, particularly those with susceptible functional groups.
Environmental Fate:
The movement and persistence of a pesticide are influenced by its chemical properties and environmental conditions.
Adsorption: Pesticides can bind to soil particles, which can reduce their mobility and bioavailability for degradation. The properties of the difluoromethylpyridine moiety would influence its adsorption behavior. researchoutreach.org
Leaching: Highly water-soluble and weakly adsorbed pesticides have the potential to move through the soil profile and reach groundwater.
Runoff: Pesticides can be transported from treated fields into surface water bodies through runoff.
Studies on the environmental fate of fluorinated pesticides are ongoing, with a focus on understanding their persistence and the potential for the formation of persistent degradation products. beyondpesticides.orgnih.gov The goal of modern agrochemical design is to create molecules that strike a balance between efficacy and environmental safety, with predictable and favorable degradation pathways.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(difluoromethyl)-3-iodo-5-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
High-resolution 1D NMR spectra are fundamental for the initial structural verification of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the difluoromethyl group. The aromatic protons are expected to appear as two distinct signals in the downfield region, characteristic of a substituted pyridine (B92270) ring. The methyl protons will likely present as a singlet in the upfield region. The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the iodine, methyl, and difluoromethyl substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The methyl carbon will be observed in the aliphatic region.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the geminal proton.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | |||
| Pyridine-H4 | 7.5 - 8.0 | d | ~2 |
| Pyridine-H6 | 8.0 - 8.5 | d | ~2 |
| -CH₃ | 2.2 - 2.5 | s | - |
| -CHF₂ | 6.5 - 7.0 | t | JHF ≈ 55 |
| ¹³C | |||
| Pyridine-C2 | 150 - 155 | t | JCF ≈ 25-35 |
| Pyridine-C3 | 90 - 95 | s | - |
| Pyridine-C4 | 140 - 145 | s | - |
| Pyridine-C5 | 135 - 140 | s | - |
| Pyridine-C6 | 150 - 155 | s | - |
| -CH₃ | 15 - 20 | q | - |
| -CHF₂ | 110 - 115 | t | JCF ≈ 230-240 |
| ¹⁹F | |||
| -CHF₂ | -110 to -130 | d | JFH ≈ 55 |
This is an interactive data table. Predicted values are based on typical chemical shifts and coupling constants for similar substituted pyridines and difluoromethyl compounds.
Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the two aromatic protons (H4 and H6) would confirm their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring, as well as for the methyl and difluoromethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the placement of substituents on the pyridine ring. For instance, correlations would be expected between the methyl protons and carbons C4, C5, and C6 of the pyridine ring, and between the difluoromethyl proton and carbons C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In this molecule, NOE correlations would be expected between the methyl protons and the H4 proton, as well as between the difluoromethyl proton and the H4 proton, confirming their relative positions on the pyridine ring.
| 2D NMR Experiment | Expected Key Correlations |
| COSY | H4 ↔ H6 |
| HSQC | Pyridine-H4 ↔ Pyridine-C4Pyridine-H6 ↔ Pyridine-C6-CH₃ ↔ -CH₃-CHF₂ ↔ -CHF₂ |
| HMBC | -CH₃ → C4, C5, C6-CHF₂ → C2, C3Pyridine-H4 → C2, C3, C5, C6Pyridine-H6 → C2, C4, C5 |
| NOESY | -CH₃ ↔ H4-CHF₂ ↔ H4 |
This is an interactive data table illustrating expected correlations.
For this compound, dynamic NMR studies could be employed to investigate the rotational barrier around the C2-CHF₂ bond. At lower temperatures, the rotation of the difluoromethyl group might be slow enough on the NMR timescale to result in the observation of distinct signals for the two fluorine atoms, which would appear as a pair of doublets of doublets in the ¹⁹F NMR spectrum. By analyzing the coalescence of these signals at higher temperatures, the energy barrier for this rotation could be determined.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The calculated exact mass for the molecular ion [C₇H₆F₂IN]⁺ is a key piece of data for confirming the identity of the compound.
| Ion | Calculated Exact Mass |
| [C₇H₆F₂IN]⁺ | 268.9567 |
This is an interactive data table showing the calculated exact mass.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation pattern. This pattern provides valuable information about the structure of the molecule. The fragmentation of halogenated pyridines often involves the loss of the halogen atom and subsequent ring fragmentation. For this compound, characteristic fragmentation pathways would likely include the loss of an iodine radical (I•), followed by the loss of HF or the difluoromethyl radical (•CHF₂).
Applications in Reaction Monitoring and Purity Assessment
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for real-time monitoring of the synthesis of this compound and for the definitive assessment of its purity.
In synthetic preparations, reaction progress can be meticulously tracked by ¹H and ¹⁹F NMR spectroscopy. The conversion of a precursor to the desired product is monitored by the disappearance of reactant signals and the concurrent emergence of characteristic signals for this compound. The most distinctive signal is the triplet in the ¹H NMR spectrum corresponding to the proton of the difluoromethyl group (-CHF₂), which arises from coupling to the two adjacent fluorine atoms. Correspondingly, the ¹⁹F NMR spectrum would display a doublet, confirming the presence of the -CHF₂ moiety.
Once the synthesis is complete, a combination of NMR and MS is used to confirm the structure and assess the purity of the isolated product. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying any volatile impurities that may be present from starting materials or side reactions. For a definitive purity profile, quantitative NMR (qNMR) can be employed, using an internal standard of known purity and concentration to accurately determine the purity of this compound.
The following table summarizes the expected NMR spectroscopic data for the structural confirmation of this compound, based on established chemical shift principles for fluorinated pyridine derivatives.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Structural Information |
|---|---|---|---|
| ¹H | ~6.5 - 7.5 | Triplet (t) | Proton of the -CHF₂ group |
| ¹H | ~7.5 - 8.5 | Singlet (s) or Doublet (d) | Aromatic protons on the pyridine ring (H-4, H-6) |
| ¹H | ~2.3 - 2.6 | Singlet (s) | Protons of the methyl (-CH₃) group |
| ¹⁹F | ~(-110) - (-130) | Doublet (d) | Fluorine atoms of the -CHF₂ group |
| ¹³C | ~110 - 125 | Triplet (t) | Carbon of the -CHF₂ group (coupling to ²F) |
| ¹³C | ~120 - 160 | Multiple signals | Aromatic carbons of the pyridine ring |
| ¹³C | ~15 - 20 | Singlet (s) | Carbon of the methyl (-CH₃) group |
X-ray Crystallography for Definitive Solid-State Structural Assignments
For this compound, a search of the current scientific literature and crystallographic databases indicates that a definitive solid-state structure determined by single-crystal X-ray diffraction has not been reported. As this compound is primarily a synthetic intermediate, it is plausible that its transient nature in a multi-step synthesis has precluded the extensive effort required to grow single crystals suitable for X-ray analysis. Should such a study be undertaken, it would provide invaluable, conclusive evidence of its molecular geometry and intermolecular interactions in the solid phase.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups within a molecule. Each functional group exhibits characteristic vibrational modes (stretching, bending) at specific frequencies, and the resulting spectrum provides a unique "molecular fingerprint."
While a fully assigned experimental spectrum for this compound is not available in the literature, the expected vibrational frequencies can be predicted based on the known absorption regions of its constituent functional groups. The C-F bonds in the difluoromethyl group are expected to produce strong, characteristic stretching bands in the IR spectrum. researchgate.net Similarly, the carbon-iodine bond, the aromatic pyridine ring, and the methyl group all have distinct vibrational signatures.
The following table outlines the principal functional groups and their expected vibrational frequency ranges, which are critical for the structural confirmation of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H (in -CHF₂) | Stretching | 2980 - 3020 | Medium |
| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium-Weak |
| C-H (in -CH₃) | Stretching | 2850 - 2960 | Medium-Strong |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 | Medium-Strong |
| C-F (in -CHF₂) | Stretching | 1000 - 1150 | Strong |
| C-I | Stretching | 500 - 600 | Medium-Strong |
Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis in Synthetic Development
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to the synthetic development of this compound. These techniques are routinely used to separate the target compound from unreacted starting materials, reagents, and byproducts, allowing for accurate purity assessment and optimization of reaction conditions.
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing the purity of the final, isolated product. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for this type of analysis. rsc.org A UV detector is effective for detection, as the pyridine ring contains a chromophore that absorbs UV light. By analyzing the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram, the purity can be accurately calculated.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is an excellent tool for monitoring reaction mixtures and analyzing for volatile impurities. nih.gov The sample is vaporized and passed through a capillary column containing a stationary phase. For halogenated aromatic compounds, a standard nonpolar column (e.g., 5% phenyl polysiloxane) is often sufficient, though specialized columns like those with trifluoropropyl methyl polysiloxane phases can offer enhanced resolution for isomeric or closely related halogenated compounds. nih.gov The retention time helps identify the compound, while the MS detector provides mass information for definitive confirmation and identification of unknown components in the mixture.
The table below summarizes typical starting conditions for developing analytical methods for this compound.
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Mode | Reversed-Phase |
| Stationary Phase | C18 (Octadecyl silane) | |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Detector | UV-Vis (e.g., at 254 nm) | |
| GC-MS | Column | HP-5MS (5% Phenyl Methylpolysiloxane) or Rtx-200 (Trifluoropropyl methyl polysiloxane) |
| Carrier Gas | Helium | |
| Injector Temp. | ~250 °C | |
| Detector | Mass Spectrometer (MS) |
Future Research Directions and Emerging Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic methodologies for producing functionalized pyridines. ijarsct.co.innih.govresearchgate.net Future efforts for the synthesis of 2-(Difluoromethyl)-3-iodo-5-methylpyridine will likely concentrate on several key areas of green chemistry.
One promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and increase yields in the preparation of various pyridine (B92270) derivatives. ijarsct.co.inacs.org The application of this technology could lead to more energy-efficient processes for the introduction of the difluoromethyl or iodo groups. Additionally, researchers are exploring solvent-free reactions and the use of aqueous media or deep eutectic solvents to minimize the environmental impact of organic solvents. ijarsct.co.in
The development of novel catalysts, including biocatalysts and heterogeneous catalysts, is another critical area. ijarsct.co.inrsc.org Enzyme-based catalysts, for instance, offer high selectivity under mild conditions, potentially reducing the need for harsh reagents and protecting groups. ijarsct.co.in Similarly, the design of reusable heterogeneous catalysts can simplify product purification and reduce waste. acs.org A notable example is the use of a PET@UiO-66 vial as a recyclable catalytic system for synthesizing trisubstituted pyridines. acs.orgresearchgate.net
The principles of green chemistry that are being applied to pyridine synthesis are summarized in the table below.
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit for this compound |
| Alternative Solvents | Use of water, deep eutectic solvents, or solvent-free conditions. ijarsct.co.in | Reduced environmental impact and potential for simplified workup procedures. |
| Energy Efficiency | Microwave and ultrasound-assisted synthesis. ijarsct.co.inacs.org | Faster reaction times and lower energy consumption. |
| Novel Catalysis | Development of biocatalysts and reusable heterogeneous catalysts. ijarsct.co.inrsc.orgacs.org | Increased selectivity, milder reaction conditions, and simplified purification. |
| Atom Economy | Multicomponent reactions where most atoms from the reactants are incorporated into the final product. nih.govresearchgate.net | Fewer synthetic steps and reduced waste generation. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique combination of a difluoromethyl group, an iodine atom, and the pyridine core in this compound presents opportunities for exploring novel chemical transformations. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the pyridine ring, while the iodo substituent serves as a versatile handle for cross-coupling reactions.
Future research is expected to delve into the regioselective functionalization of the pyridine ring, which remains a significant challenge in organic synthesis. researchgate.net New methods for the selective modification of the C-H bonds at positions 4 and 6 would enable the synthesis of a wider range of derivatives with tailored properties. Recent advancements in the meta-functionalization of pyridines, using temporary de-aromatization strategies, could also be adapted for this molecule, providing access to previously unattainable substitution patterns. uni-muenster.deinnovations-report.com
Furthermore, the development of novel reagents and catalytic systems will be crucial. For instance, new difluoromethylation reagents could offer milder and more efficient ways to introduce the CF2H group. eurekalert.org The reactivity of the iodo group can be further exploited in novel coupling reactions, potentially leading to the formation of complex molecular architectures. nih.gov The stability and reactivity of related iodine(I) complexes with substituted pyridines are also areas of active investigation. acs.org
Discovery of Unprecedented Interdisciplinary Applications
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and this compound is a promising building block for creating novel molecules in these fields. frontiersin.orglifechemicals.commdpi.com The introduction of the difluoromethyl group is of particular interest as it can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical for drug design. eurekalert.org
In medicinal chemistry, this compound could be used to synthesize new classes of therapeutic agents. Pyridine derivatives have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The unique substitution pattern of this compound could lead to the discovery of compounds with novel mechanisms of action.
In materials science, functionalized pyridines are used in the development of polymers, fluorescent chemosensors, and electronic materials. acs.orgmdpi.com The incorporation of the difluoromethyl and iodo groups could lead to materials with enhanced thermal stability, specific optical properties, or improved performance in electronic devices. mdpi.com
Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The table below outlines some of the key applications of AI and ML in the context of this compound.
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose and evaluate synthetic routes. chemcopilot.comnih.gov | Faster discovery of efficient and sustainable synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the major products and yields of chemical reactions. nih.gov | Optimization of reaction conditions and minimization of byproducts. |
| Reactivity Prediction | ML models predict the reactivity of specific functional groups. rsc.orgdigitellinc.com | Guidance for designing selective functionalization strategies. |
| De Novo Drug Design | AI generates novel molecular structures with desired biological activities. | Design of new drug candidates based on the this compound scaffold. |
Addressing Complex Synthetic Hurdles in Derivatization and Scale-Up
While the synthesis of this compound on a laboratory scale may be achievable, its derivatization and large-scale production present significant challenges. The presence of multiple functional groups with different reactivities can lead to issues with selectivity and the need for complex protection-deprotection sequences. researchgate.net
A major hurdle is the regioselective functionalization of the pyridine ring. researchgate.net Developing methods that allow for the precise modification of one position without affecting others is a key area of ongoing research. The synthesis of polyfunctional pyridines often requires careful optimization of reaction conditions to avoid the formation of complex mixtures. nih.govresearchgate.net
Scaling up the synthesis from the lab to an industrial setting introduces another set of challenges. Reactions that work well on a small scale may not be feasible for large-scale production due to factors such as heat transfer, mixing, and the handling of hazardous reagents. The development of robust and scalable synthetic routes will be crucial for the commercial viability of this compound and its derivatives. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(difluoromethyl)-3-iodo-5-methylpyridine, and how can side reactions be minimized?
- Methodological Answer : A three-step synthesis is common for halogenated pyridines: (1) introduction of the difluoromethyl group via nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®; (2) iodination at the 3-position using N-iodosuccinimide (NIS) under acidic conditions; (3) methylation at the 5-position via cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid). Side reactions, such as over-iodination or defluorination, can be mitigated by controlling reaction temperature (0–25°C) and stoichiometry (1.1–1.3 eq. iodinating agent) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- 19F NMR : Confirms the presence and environment of difluoromethyl groups (typical δ = -100 to -120 ppm for CF2H).
- 1H NMR : Identifies methyl (δ = 2.3–2.5 ppm) and aromatic protons (δ = 7.5–8.5 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C7H5F2IN: calc. 299.94).
- X-ray crystallography : Resolves regiochemical ambiguities in iodination .
Q. How can regioselective iodination be achieved on the pyridine ring?
- Methodological Answer : Iodination at the 3-position is guided by electronic effects. The electron-deficient pyridine ring directs electrophilic iodination to the meta position relative to electron-withdrawing groups (e.g., difluoromethyl). Use Lewis acids like BF3·Et2O to enhance regioselectivity. Monitor progress via TLC with UV quenching .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The difluoromethyl group (CF2H) is electron-withdrawing, polarizing the pyridine ring and activating it toward nucleophilic substitution at the 3-iodo position. However, steric hindrance from CF2H can reduce catalytic efficiency in Pd-mediated couplings. To address this, use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve turnover .
Q. What strategies resolve contradictions in reported biological activity of structural analogs?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) often arise from differences in assay conditions (pH, co-solvents) or substituent positioning. For example, analogs with trifluoromethyl (CF3) at the 5-position (vs. methyl in the target compound) show altered binding kinetics due to steric and electronic variations. Conduct systematic SAR studies using isosteric replacements (e.g., CF3 vs. CH3) under standardized assay protocols .
Q. How can computational modeling predict the impact of substituents on metabolic stability?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate bond dissociation energies (BDEs) for C–I and C–F bonds to assess susceptibility to metabolic cleavage.
- MD (Molecular Dynamics) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots.
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and CYP450 inhibition .
Q. What experimental approaches validate the role of the iodo group in photoaffinity labeling?
- Methodological Answer : The 3-iodo group can act as a photo-crosslinking moiety. Irradiate the compound at 365 nm in the presence of a target protein, followed by tryptic digest and LC-MS/MS analysis to identify binding sites. Control experiments with non-iodinated analogs confirm specificity .
Data Contradiction Analysis
Q. Why do catalytic efficiencies vary in literature reports of Stille couplings involving 3-iodopyridines?
- Methodological Answer : Discrepancies arise from (1) catalyst choice (Pd(PPh3)4 vs. Pd2(dba)3), (2) solvent polarity (DMF vs. THF), and (3) iodide scavengers (e.g., tetrabutylammonium bromide). To reconcile data, perform a Design of Experiments (DoE) approach varying these factors and analyze via response surface methodology .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Step 2) | 65–75% (iodination with NIS/BF3·Et2O) | |
| 19F NMR Shift (CF2H) | δ = -112 ppm (in CDCl3) | |
| LogP (Predicted) | 2.8 ± 0.3 (Schrödinger QikProp) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
